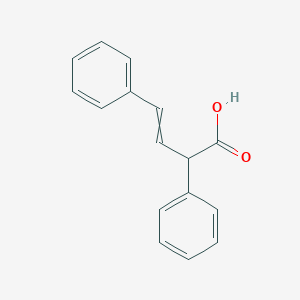

2,4-Diphenylbut-3-enoic acid

Description

Significance of Conjugated Carbonyl Systems in Chemical Transformations

The conjugation of a carbonyl group with a carbon-carbon double bond creates an electron-delocalized system, influencing the molecule's electronic properties and reactivity. libretexts.orglibretexts.org This delocalization extends the electrophilic nature of the carbonyl carbon to the β-carbon of the alkene, making it susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. libretexts.orgyoutube.com This mode of reactivity is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. msu.edu

The reactivity of these systems allows for a diverse range of transformations, including Michael additions, Diels-Alder reactions, and various cyclization strategies. The ability to undergo both 1,2- and 1,4-additions, depending on the nature of the nucleophile and reaction conditions, provides chemists with a powerful tool for controlling reaction outcomes. libretexts.orgmsu.edu

The Role of Diphenylbutenoic Acid Scaffolds as Synthetic Precursors

Within the family of α,β-unsaturated carboxylic acids, diphenylbutenoic acid scaffolds, such as 2,4-Diphenylbut-3-enoic acid, represent a significant subclass. The presence of two phenyl groups introduces steric and electronic factors that can influence the stereochemical outcome of reactions, making them valuable in asymmetric synthesis.

These scaffolds serve as precursors to a variety of more complex molecules. For instance, derivatives of diphenylbutenoic acid can be utilized in the synthesis of heterocyclic compounds and other biologically relevant structures. The strategic placement of the phenyl groups provides a rigid framework that can be functionalized to achieve desired molecular geometries.

A notable synthesis of 4,4-diphenyl-3-butenoic acid involves the reaction of diphenylacetaldehyde (B122555) with malonic acid in the presence of piperidine (B6355638) and pyridine. prepchem.com This method provides a direct route to this important scaffold.

Table 1: Synthesis of 4,4-Diphenyl-3-butenoic Acid

| Reactants | Reagents | Product |

|---|

Academic Research Landscape and Future Directions for this compound

Current academic research continues to explore the synthetic potential of this compound and its derivatives. Investigations into novel catalytic systems for their synthesis and functionalization are ongoing. The development of stereoselective reactions involving these scaffolds is a particularly active area of research, aiming to produce enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Future research is likely to focus on expanding the scope of reactions involving this compound, including its use in multicomponent reactions and tandem catalytic cycles. Furthermore, the exploration of its derivatives as building blocks for the synthesis of novel polymers and functional materials holds significant promise. The unique photophysical and electronic properties that can arise from the diphenyl-substituted conjugated system may lead to applications in optoelectronics and other advanced technologies.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | CAS Number |

|---|---|---|

| This compound | This compound | Not readily available |

| 4,4-Diphenyl-3-butenoic acid | 4,4-Diphenylbut-3-enoic acid | 7498-88-6 matrix-fine-chemicals.comsigmaaldrich.com |

| Diphenylacetaldehyde | 2,2-Diphenylacetaldehyde | 947-91-1 |

| Malonic acid | Propanedioic acid | 141-82-2 |

| Piperidine | Piperidine | 110-89-4 |

| Pyridine | Pyridine | 110-86-1 |

| (E)-3,4-diphenylbut-3-enoic acid | (E)-3,4-diphenylbut-3-enoic acid | 18475055 (CID) nih.gov |

| (3e)-2-Oxo-4-phenylbut-3-enoic acid | (E)-2-Oxo-4-phenylbut-3-enoic acid | 1914-59-6 chemscene.com |

| (3E)-4-Phenyl-3-butenoic acid | (E)-4-Phenylbut-3-enoic acid | 1914-58-5 cymitquimica.com |

| 4-Phenylbut-3-enoic acid | 4-Phenylbut-3-enoic acid | 2243-53-0 nih.gov |

| (Z)-4-Phenyl-2-butenoic acid | (Z)-4-Phenylbut-2-enoic acid | 62115-14-4 nih.gov |

| 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid | 4-(4-Bromophenyl)-4-oxobut-2-enoic acid | Not readily available researchgate.net |

Structure

3D Structure

Properties

CAS No. |

2294-90-8 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2,4-diphenylbut-3-enoic acid |

InChI |

InChI=1S/C16H14O2/c17-16(18)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15H,(H,17,18) |

InChI Key |

XDCWKTVDGLXVME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diphenylbut 3 Enoic Acid and Its Structural Derivatives

Classical and Established Synthetic Pathways

The traditional synthesis of 2,4-diphenylbut-3-enoic acid and its derivatives often relies on well-established organic reactions. These methods, while sometimes requiring harsh conditions, form the foundation of synthetic organic chemistry.

Oxidative Conversion of Aldehydes to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For the synthesis of this compound, a plausible precursor would be 2,4-diphenylbut-3-enal. The oxidation of α,β-unsaturated aldehydes such as cinnamaldehyde (B126680), a structurally related compound, can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The choice of oxidant is crucial to avoid unwanted side reactions, such as cleavage of the carbon-carbon double bond. For instance, the oxidation of cinnamaldehyde to cinnamic acid is a well-documented process that can be adapted for the synthesis of this compound from its corresponding aldehyde. nih.gov The reactivity of the carbon-carbon double bond to oxidation must be considered, and conditions should be optimized to favor the conversion of the aldehyde group. nih.gov

A study on the oxidation of various 3-phenyl-2-propene compounds, including cinnamaldehyde, highlighted that these molecules are susceptible to oxidation, which can lead to a mixture of products including benzaldehyde (B42025) and benzoic acid, alongside the desired carboxylic acid. nih.gov This underscores the importance of selecting appropriate reaction conditions to maximize the yield of the target acid.

Carbonylation Reactions of Alkenyl Alcohols and Related Substrates

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, provide a direct route to carboxylic acids. A patented method describes the synthesis of 4,4-diphenylbut-3-enoic acid, a structural isomer of the target compound, through the palladium-catalyzed carbonylation of cinnamyl alcohol. chemicalbook.com This reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a combination of formic acid and acetic anhydride (B1165640). chemicalbook.com While this specific example leads to the 4,4-disubstituted isomer, the principle can be extended to the synthesis of this compound by selecting an appropriate starting material, such as 1,3-diphenylallyl alcohol. The general conditions for such a transformation would likely involve a palladium source, a ligand, and a source of carbon monoxide, often generated in situ.

| Reactant | Catalyst | Ligand | Reagents | Product | Yield |

| Cinnamyl alcohol | Tris(dibenzylideneacetone)dipalladium(0) | Nixantphos | Formic acid, Acetic anhydride | 4,4-Diphenylbut-3-enoic acid | 89% chemicalbook.com |

Table 1: Palladium-Catalyzed Carbonylation for the Synthesis of a 4,4-Diphenylbut-3-enoic Acid.

Grignard Reagent Based Approaches for Butenone Intermediates

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.com A common strategy for synthesizing butenoic acids involves the preparation of a butenone intermediate, which can then be oxidized to the corresponding carboxylic acid. For instance, the synthesis of 4,4-diphenyl-3-buten-2-one (B14743164) has been achieved through a Grignard reaction. aroonchande.com This multi-step process involves the protection of a ketone, reaction with phenylmagnesium bromide, and subsequent deprotection and dehydration to form the α,β-unsaturated ketone. aroonchande.com

A more direct approach to a precursor for this compound could involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an α,β-unsaturated aldehyde like cinnamaldehyde. This 1,2-addition would yield 1,3-diphenylallyl alcohol, which could then be oxidized to the target carboxylic acid. The Grignard reaction is a versatile tool for creating the carbon skeleton of the desired molecule. masterorganicchemistry.com

An alternative classical approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. organic-chemistry.org This intermediate can then be dehydrated to yield an α,β-unsaturated ester, which can be hydrolyzed to the corresponding carboxylic acid. This method offers a milder alternative to Grignard reagents for certain substrates. organic-chemistry.orgbeilstein-journals.org

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry increasingly relies on transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance.

Heck-Type Alkenylation Methodologies

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. uwindsor.ca This reaction is a powerful tool for the synthesis of substituted alkenes. A potential Heck reaction pathway to a precursor of this compound could involve the coupling of a styrene (B11656) derivative with a phenyl-substituted acrylic acid derivative. For example, the reaction of styrene with an aryl halide in the presence of a palladium catalyst and a base can lead to the formation of a stilbene (B7821643) derivative. scilit.com While a direct synthesis of this compound via a Heck reaction is not explicitly detailed in the provided search results, the general principles of the reaction suggest its applicability. The choice of catalyst, ligand, base, and solvent is critical for the success of the Heck reaction. uwindsor.ca

A computational study on the rhodium(III)-catalyzed alkenylation of N-phenoxyacetamide with styrene provides insight into the mechanism of such transformations, highlighting the potential of transition metal catalysis in forming the desired carbon-carbon bond. nih.gov

Ruthenium-Catalyzed Transformations for Related Structures

Stereoselective and Asymmetric Synthesis Strategies

The spatial arrangement of substituents in this compound derivatives is critical for their biological activity. Consequently, stereoselective and asymmetric synthetic methods that allow for precise control over the geometry of the double bond and the stereochemistry of chiral centers are highly sought after.

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds with predictable stereochemistry. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. The geometry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions. For the synthesis of this compound derivatives, the Wittig olefination can be employed to control the E/Z configuration of the styryl moiety.

For instance, the reaction of a suitably substituted benzaldehyde with a phosphorus ylide derived from a phenylacetic acid ester can provide access to either the (E)- or (Z)-isomer of the target butenoic acid, depending on the choice of ylide (stabilized or non-stabilized) and reaction conditions.

| Reagent 1 | Reagent 2 | Product Isomer |

| Substituted Benzaldehyde | Stabilized Phosphorus Ylide | Predominantly (E)-2,4-diphenylbut-3-enoate |

| Substituted Benzaldehyde | Non-stabilized Phosphorus Ylide | Predominantly (Z)-2,4-diphenylbut-3-enoate |

Asymmetric hydroalkylation of alkynes represents a modern and efficient strategy for the synthesis of chiral molecules. While specific examples for the direct synthesis of this compound using this method are not extensively documented in publicly available literature, the principle can be applied to generate chiral derivatives. This approach would involve the enantioselective addition of a pronucleophile to an alkyne, catalyzed by a chiral metal complex.

The general transformation would be:

Substrate: A diphenyl-substituted alkyne.

Reagent: A nucleophile such as a malonate derivative.

Catalyst: A chiral transition metal complex (e.g., based on palladium, rhodium, or copper).

This method would theoretically allow for the construction of the chiral center at the C2 position with high enantioselectivity, leading to enantioenriched this compound precursors.

Research into GABA uptake inhibitors has led to the development of stereospecific synthetic routes for N-(4,4-diphenylbut-3-enyl) derivatives of nipecotic acid. nih.gov These methods are crucial for preparing geometrically pure isomers to study their structure-activity relationships (SAR). nih.gov Two complementary stereospecific synthetic approaches have been described for the preparation of unsymmetrical ortho-substituted N-(4,4-diphenylbut-3-enyl) derivatives of nipecotic acid. nih.gov The determination of the biological activity of these compounds at the GAT-1 transporter has revealed different SAR requirements for the E- and Z-phenyl rings. nih.gov This has led to the discovery of a compound with potency comparable to the established inhibitor tiagabine. nih.gov

These syntheses underscore the importance of stereochemical control in designing potent and selective enzyme inhibitors.

Contemporary Approaches and Emerging Technologies

The field of organic synthesis is continually evolving, with new methodologies emerging that offer improved efficiency, selectivity, and sustainability. For the synthesis of this compound and its derivatives, contemporary approaches are likely to focus on:

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. A C-H activation approach could potentially be used to directly couple a phenyl group to a butenoic acid scaffold.

Photoredox Catalysis: This rapidly developing field uses visible light to drive chemical reactions. Photoredox catalysis could enable novel transformations for the synthesis of this compound derivatives under mild conditions.

Flow Chemistry: Conducting reactions in continuous flow systems can offer advantages in terms of safety, scalability, and reaction control. The synthesis of this compound could be adapted to a flow process to improve efficiency and reproducibility.

While specific, detailed applications of these emerging technologies to the synthesis of this compound are still emerging in the scientific literature, they represent the future direction of synthetic chemistry in this area.

Chemical Reactivity and Mechanistic Investigations of 2,4 Diphenylbut 3 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The reactivity of the carbon-carbon double bond in 2,4-diphenylbut-3-enoic acid is central to many of its chemical transformations. The presence of two phenyl groups at the 4-position sterically hinders the double bond and also influences its electronic properties through resonance and inductive effects.

While specific studies on the electrophilic addition to this compound are not extensively documented in publicly available literature, the general principles of electrophilic additions to alkenes can be applied to predict its behavior. The double bond in an α,β-unsaturated acid is generally less reactive towards electrophiles than an isolated double bond due to the electron-withdrawing nature of the carboxyl group. However, in the case of this compound, the double bond is in the β,γ-position relative to the carbonyl group, which somewhat mitigates this deactivating effect.

Electrophilic attack on the double bond would be expected to proceed via the formation of a carbocation intermediate. The stability of this carbocation would be a key determinant of the reaction's feasibility and regioselectivity. Attack of an electrophile (E+) at the C3 position would generate a carbocation at the C4 position, which would be highly stabilized by the two adjacent phenyl groups through resonance. This benzylic stabilization would likely favor the formation of products resulting from addition to the C3 and C4 positions.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Electrophile (E-Nu) | Predicted Major Product |

| HBr | 3-Bromo-4,4-diphenylbutanoic acid |

| H₂O/H⁺ | 4-Hydroxy-4,4-diphenylbutanoic acid (via hydration) |

| Br₂ | 3,4-Dibromo-4,4-diphenylbutanoic acid |

Note: These are predicted outcomes based on general mechanistic principles and may not reflect experimentally verified results.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, the double bond is not in direct conjugation with the carbonyl group of the carboxylic acid. This structural arrangement makes it a less typical Michael acceptor. masterorganicchemistry.com The electronic communication between the double bond and the carbonyl group is disrupted by the intervening methylene (B1212753) group at the C2 position.

However, under certain basic conditions, it is conceivable that a nucleophile could add to the double bond. The reaction would likely be less facile than in a true α,β-unsaturated system. The steric bulk of the two phenyl groups at the C4 position would also present a significant barrier to the approach of a nucleophile at the C3 position. Therefore, conjugate additions to this compound are expected to be challenging and may require highly reactive nucleophiles or specific catalytic conditions to proceed efficiently.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound undergoes the typical reactions of this functional group, including esterification, amidation, decarboxylation, and reduction.

The conversion of this compound to its corresponding esters and amides is a fundamental transformation. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: Standard esterification methods, such as the Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. Given the potential for side reactions involving the double bond under strongly acidic and high-temperature conditions, milder methods may be preferable. These can include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by the addition of the desired alcohol.

Amidation: The formation of amides from this compound can also be achieved using standard peptide coupling reagents. Boric acid has been reported as a catalyst for the direct amidation of carboxylic acids and amines. researchgate.net This method offers a potentially green and atom-economical route to the corresponding amides. The reactivity of 4-phenyl-3-butenoic acid in amidation reactions has been explored in the context of its biological activity as an inhibitor of peptidylglycine α-amidating monooxygenase. nih.govnih.gov While this is a different molecule, it suggests that the butenoic acid framework is amenable to amidation.

Table 2: Examples of Esterification and Amidation Reagents for Carboxylic Acids

| Reaction Type | Reagents and Conditions |

| Esterification | R-OH, H₂SO₄ (cat.), heat |

| R-OH, DCC, DMAP | |

| Amidation | R-NH₂, DCC, HOBt |

| R-NH₂, Boric Acid (cat.) |

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO₂. For simple carboxylic acids, this reaction requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation. In the case of β-keto acids or β,γ-unsaturated acids, decarboxylation can occur under milder conditions through a cyclic transition state.

The reduction of this compound to its saturated analog, 4,4-diphenylbutanoic acid, can be achieved through the hydrogenation of the carbon-carbon double bond. This transformation is typically carried out using catalytic hydrogenation.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is generally performed in a suitable solvent under pressure. The double bond is readily reduced under these conditions, while the carboxylic acid group remains intact. The phenyl groups are also typically stable to these hydrogenation conditions unless more forcing conditions are applied.

A study on the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids using a Ruthenium catalyst has been reported. nih.gov This demonstrates that the carbon-carbon double bond in a similar 4-phenylbutenoic acid framework can be effectively hydrogenated.

Table 3: Common Catalysts for the Hydrogenation of Alkenes

| Catalyst | Typical Solvents |

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl acetate |

| Platinum(IV) oxide (PtO₂) | Acetic acid, Ethanol |

| Raney Nickel | Ethanol |

Cyclization and Ring-Forming Reactions

The unique structural features of this compound, namely the carboxylic acid functionality and the carbon-carbon double bond, make it a versatile substrate for a variety of cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic structures.

Hypervalent iodine(III) reagents are effective mediators for the oxidative cyclization of 4-arylbut-3-enoic acids, including derivatives like this compound, to yield furanone structures. These reactions proceed under mild conditions and offer a direct route to highly substituted γ-lactones. The treatment of a 4-arylbut-3-enoic acid with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of an activator like trimethylsilyl (B98337) triflate (TMSOTf), induces an intramolecular cyclization.

The proposed mechanism involves the initial activation of the carboxylic acid by the hypervalent iodine reagent. This is followed by an intramolecular attack of the carboxyl group onto the double bond, which is rendered more electrophilic by the iodine(III) center. This cyclization step forms a five-membered ring intermediate. Subsequent elimination and rearrangement steps lead to the final furanone product. Specifically, using 4,4-diphenylbut-3-enoic acid as a model, this reaction has been shown to produce 4,5-diphenylfuran-2(5H)-one in high yield wikipedia.org. The reaction demonstrates the utility of hypervalent iodine reagents in facilitating complex transformations through oxidative processes.

Table 1: Oxidative Cyclization of 4,4-diphenylbut-3-enoic acid

| Substrate | Reagent | Activator | Product | Yield |

|---|

Note: Data derived from studies on the closely related isomer, 4,4-diphenylbut-3-enoic acid, which demonstrates the general reactivity of 4-arylbut-3-enoic acids in this transformation wikipedia.org.

Halolactonization is a classic and reliable method for the synthesis of lactones from unsaturated carboxylic acids. For a γ,δ-unsaturated carboxylic acid such as this compound, this reaction, often termed iodolactonization when using iodine, is expected to proceed via a 5-exo-trig cyclization pathway according to Baldwin's rules organic-chemistry.org.

The mechanism is initiated by the electrophilic attack of a halogen source (e.g., I₂, N-bromosuccinimide) on the alkene π-bond. This forms a cyclic halonium ion intermediate. The proximate carboxylate group, formed by deprotonation of the carboxylic acid under basic or neutral conditions, then acts as an intramolecular nucleophile. It attacks one of the carbons of the halonium ion bridge in an anti-fashion, leading to the formation of a γ-lactone bearing a halogenated side chain wikipedia.orgnih.gov. The regioselectivity of the nucleophilic attack is generally governed by the desire to form the thermodynamically more stable five-membered ring over a six-membered ring organic-chemistry.org. The reaction is typically stereospecific, with the stereochemistry of the starting alkene influencing the relative stereochemistry of the newly formed stereocenters in the lactone ring.

Beyond halolactonization, other intramolecular cyclization pathways for this compound can be envisioned, with stereochemical control being a critical aspect. The stereochemical outcome of such cyclizations is dictated by the geometry of the transition state, which in turn is influenced by the stereochemistry of the substrate, the nature of the catalyst or reagent, and the reaction conditions.

In reactions like halolactonization, the formation of the cyclic halonium ion and the subsequent backside attack by the carboxylate imposes strict stereochemical constraints, typically resulting in a product with a trans-relationship between the newly introduced halogen and the carboxyl-derived lactone ring nih.gov. For enantioselective transformations, chiral reagents or catalysts are necessary. For instance, enantioselective halolactonizations have been developed that employ chiral catalysts to control the facial selectivity of the initial electrophilic attack on the double bond, thereby inducing asymmetry in the final product slideshare.net. While specific studies on this compound are not prevalent, the principles established for similar unsaturated acids suggest that high levels of stereochemical control are achievable through catalyst design and optimization of reaction parameters.

Cycloaddition reactions represent a powerful strategy for the construction of cyclic systems, and the double bond in this compound makes it a potential participant in such transformations, particularly as a dienophile or a dipolarophile.

In a [4+2] cycloaddition, or Diels-Alder reaction, the alkene moiety of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring wikipedia.orgmasterorganicchemistry.com. The presence of the phenyl group and the carboxylic acid influences the electronic properties and reactivity of the double bond. Electron-withdrawing groups on the dienophile generally accelerate the reaction libretexts.orgchemistrysteps.com. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product libretexts.org. By using heterocyclic dienes (e.g., furans, pyrans) or dienes with heteroatoms, this strategy can provide access to a wide array of heterocyclic scaffolds wikipedia.org.

As a dipolarophile, this compound can undergo [3+2] cycloaddition with a 1,3-dipole (such as azides, nitrones, or carbonyl ylides) to furnish five-membered heterocyclic rings wikipedia.orgmdpi.com. This type of reaction is a cornerstone of heterocyclic synthesis due to its high regioselectivity and stereoselectivity, allowing for the construction of complex molecules like pyrrolidines, isoxazolidines, and triazoles from relatively simple precursors wikipedia.orgscience.gov.

Table 2: Potential Cycloaddition Reactions of this compound

| Cycloaddition Type | Role of Compound | Reactant Partner | Resulting Scaffold |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile | Conjugated Diene | Substituted Cyclohexene |

Rearrangement Reactions

In addition to cyclization, 4-arylbut-3-enoic acids are susceptible to rearrangement reactions, particularly under oxidative conditions, leading to significant structural reorganization.

A notable reaction of 4-arylbut-3-enoic acids, mediated by hypervalent iodine reagents, is an oxidative rearrangement that occurs concurrently with cyclization wikipedia.org. When substrates like 4,4-diphenylbut-3-enoic acid are treated with PhI(OAc)₂, a novel rearrangement is observed where one of the aromatic substituents migrates wikipedia.orgnih.gov.

The reaction proceeds to form a 4-arylfuran-2(5H)-one, but the final position of the aryl groups indicates that a 1,2-migration has occurred. The proposed mechanism suggests that after the initial intramolecular cyclization, a cationic intermediate is formed. This intermediate facilitates the migration of one of the phenyl groups from the C4 position to the adjacent C3 position. This process is driven by the formation of a more stable carbocationic intermediate. The result is a furanone structure that is isomeric to the product expected from a simple cyclization, highlighting a more complex reaction pathway involving both ring formation and substituent rearrangement wikipedia.org. This transformation provides a powerful method for accessing heavily substituted furanones that might be difficult to synthesize through other routes wikipedia.orgnih.gov.

Ireland-Ester-Claisen Rearrangements in Complex Molecule Synthesis

The Ireland-Ester-Claisen rearrangement is a powerful and versatile nrochemistry.comnrochemistry.com-sigmatropic rearrangement reaction utilized in organic synthesis to form carbon-carbon bonds with a high degree of stereocontrol. This reaction involves the rearrangement of an allyl ester to a γ,δ-unsaturated carboxylic acid. While specific studies detailing the Ireland-Ester-Claisen rearrangement of this compound in the synthesis of complex molecules are not prevalent in the surveyed literature, the well-established mechanism and broad applicability of this reaction allow for a detailed examination of its potential application.

The rearrangement proceeds by first converting the allyl ester of a carboxylic acid, such as an allyl 2,4-diphenylbut-3-enoate, into its corresponding silyl (B83357) ketene (B1206846) acetal (B89532). This is typically achieved by treating the ester with a strong base, such as lithium diisopropylamide (LDA), followed by trapping the resulting enolate with a trialkylsilyl halide, like chlorotrimethylsilane (B32843) (TMSCl). The silyl ketene acetal then undergoes a concerted, pericyclic rearrangement through a highly ordered, chair-like transition state at relatively low temperatures. Subsequent hydrolysis of the resulting silyl ester yields the γ,δ-unsaturated carboxylic acid.

A key feature of the Ireland-Ester-Claisen rearrangement is the ability to control the geometry of the intermediate silyl ketene acetal, which in turn dictates the stereochemical outcome of the product. The choice of solvent can significantly influence the enolate geometry. For instance, the use of a non-polar solvent like tetrahydrofuran (B95107) (THF) typically favors the formation of the (Z)-enolate, while the addition of a polar, coordinating solvent such as hexamethylphosphoramide (B148902) (HMPA) promotes the formation of the (E)-enolate. This control over enolate geometry is crucial for achieving high diastereoselectivity in the synthesis of complex molecules with multiple stereocenters.

The application of this rearrangement is particularly valuable in the construction of quaternary carbon centers, which are common structural motifs in many natural products and biologically active compounds. The reaction's reliability and stereoselectivity have made it a cornerstone in the total synthesis of numerous complex molecules. For example, it has been instrumental in the synthesis of natural products such as the potent antitumor agent (-)-doliculide and aspidophytine.

In the context of a hypothetical complex molecule synthesis starting from a derivative of this compound, the Ireland-Ester-Claisen rearrangement could be envisioned as a key step for introducing stereocenters and elongating the carbon chain. The phenyl groups of the starting material would influence the steric environment of the transition state, potentially leading to high facial selectivity.

Below are tables detailing hypothetical experimental conditions and expected outcomes for the Ireland-Ester-Claisen rearrangement of an allyl ester of a substituted this compound derivative, based on established protocols for similar substrates.

Table 1: Reaction Conditions for Stereoselective Ireland-Ester-Claisen Rearrangement

| Entry | Substrate | Base | Silylating Agent | Solvent | Temperature (°C) |

| 1 | Allyl 2,4-diphenylbut-3-enoate | LDA | TMSCl | THF | -78 to RT |

| 2 | Allyl 2,4-diphenylbut-3-enoate | LDA | TMSCl | THF/HMPA | -78 to RT |

| 3 | Crotyl 2,4-diphenylbut-3-enoate | KHMDS | TBSCl | Toluene | -78 to 80 |

Table 2: Expected Products and Stereochemical Outcomes

| Entry | Expected Major Product | Enolate Geometry | Transition State | Diastereomeric Ratio (d.r.) |

| 1 | (2R,3S)-2-allyl-2,4-diphenylbutanoic acid | (Z) | Chair-like | >95:5 |

| 2 | (2R,3R)-2-allyl-2,4-diphenylbutanoic acid | (E) | Chair-like | >95:5 |

| 3 | Syn/Anti diastereomer | (Z) or (E) | Chair-like | Dependent on crotyl geometry |

These tables illustrate how the careful selection of reagents and reaction conditions can be used to control the stereochemical outcome of the Ireland-Ester-Claisen rearrangement, making it a highly valuable tool for the stereocontrolled synthesis of complex molecular architectures.

Stereochemical Aspects of 2,4 Diphenylbut 3 Enoic Acid and Its Structural Analogs

Geometric Isomerism (E/Z) and its Control in Synthetic Protocols

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a key stereochemical feature of 2,4-diphenylbut-3-enoic acid, arising from the restricted rotation around the C3-C4 double bond. The arrangement of the substituents—specifically the phenyl group at C4 and the C2-substituent—determines whether the isomer is designated as E (entgegen, opposite) or Z (zusammen, together), according to the Cahn-Ingold-Prelog (CIP) priority rules. studymind.co.uk The different spatial arrangement of these groups in E and Z isomers leads to distinct physical and chemical properties.

The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, with the Perkin reaction being a classic approach for preparing cinnamic acid derivatives, which are structurally related to the target molecule. longdom.org The Perkin condensation involves the reaction of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt. longdom.org This reaction often yields the more thermodynamically stable E-isomer as the major product, sometimes after an initial formation of the Z-isomer which then equilibrates. longdom.org

Modern synthetic methods offer more precise control over the geometric outcome. For instance, copper-catalyzed carboxylation of alkynes provides a regio- and stereospecific route to various α,β-unsaturated carboxylic acids. chemistryviews.org While protocols specifically detailing the selective synthesis of the E or Z isomers of this compound are not extensively documented, general strategies for controlling alkene geometry are applicable. These include Wittig-type reactions, where the choice of ylide (stabilized vs. non-stabilized) can influence the E/Z ratio, and stereospecific cross-coupling reactions like the Suzuki or Heck reactions on geometrically defined precursors.

The separation of a mixture of E and Z isomers can sometimes be accomplished through physical methods like chromatography or by exploiting differences in their physical properties, such as solubility, which can be influenced by pH in the case of their salts.

Enantioselective Synthesis of Chiral Derivatives

The C2 carbon in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers (R and S). Enantioselective synthesis aims to produce one of these enantiomers in excess, a critical task in medicinal chemistry where different enantiomers can have vastly different biological activities.

A primary strategy for accessing chiral derivatives of this compound is the asymmetric hydrogenation of a tetrasubstituted alkene precursor. The hydrogenation of tetrasubstituted olefins is a challenging transformation but has seen significant advances through the use of transition-metal catalysts. acs.orgacs.org Iridium- and rhodium-based catalysts, paired with chiral phosphine (B1218219) ligands, have proven effective for this purpose, allowing for the creation of two adjacent stereocenters in a single step with high enantioselectivity. acs.orgchimia.ch For example, Rh-catalyzed asymmetric hydrogenation of α,β-disubstituted unsaturated lactams, which are structurally analogous to the butenoic acid system, can produce products with two consecutive stereocenters in high yield and enantiomeric excess (ee). acs.org

| Catalyst System | Substrate Type | Stereoselectivity | Reference |

| Iridium-N,P Ligand | Unfunctionalized Tetrasubstituted Olefins | High enantioselectivity | chimia.ch |

| Rhodium-JosiPhos | α,β-Disubstituted Unsaturated Lactams | Good diastereoselectivity, moderate to high ee | acs.org |

| Iridium-C,O-Ligand | Tetrasubstituted α,β-Unsaturated Ketones | >20:1 dr, 99% ee | acs.org |

| Rhodium-ArcPhos | Cyclic Dehydroamino Acid Derivatives | up to 96% ee | rsc.org |

| This table summarizes the performance of various catalyst systems in the asymmetric hydrogenation of tetrasubstituted alkenes, which is a key potential route for the enantioselective synthesis of this compound derivatives. |

Another powerful method involves the use of chiral auxiliaries. youtube.comyoutube.com In this approach, an achiral butenoic acid precursor is covalently attached to a chiral molecule (the auxiliary). The presence of the auxiliary directs the stereochemical course of a subsequent reaction, such as alkylation at the C2 position, by sterically shielding one face of the molecule. youtube.comyoutube.com After the new stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product. youtube.com

Organocatalysis also offers a route to chiral derivatives. For example, the asymmetric vinylogous Michael addition of an α,β-unsaturated γ-butyrolactam to an acceptor, catalyzed by a chiral amine-squaramide, can generate γ-substituted products with excellent diastereoselectivity and enantioselectivity. rsc.org This principle could be adapted for the synthesis of chiral this compound derivatives.

Diastereoselective Transformations and Induction

Diastereoselective reactions are those in which a new stereocenter is created in a molecule that already possesses one or more stereocenters, resulting in the preferential formation of one diastereomer over others. This concept, known as asymmetric induction, is fundamental to controlling the relative stereochemistry in complex molecules.

For a chiral derivative of this compound, diastereoselective transformations could involve reactions at the C2-carbonyl group or additions across the C3=C4 double bond. The stereochemical outcome is dictated by the existing chiral center(s).

A well-established principle governing diastereoselectivity is seen in nucleophilic additions to carbonyl groups that have an adjacent (α) stereocenter. Several models predict the outcome, with the Felkin-Anh model being one of the most successful. bham.ac.uk This model posits that the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. youtube.combham.ac.uk The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, preferentially from the face opposite the largest group. bham.ac.uk If the α-substituent is a chelating group (e.g., an alkoxy group), the Cram chelation model may apply, where a Lewis acid coordinates to both the carbonyl oxygen and the α-substituent, leading to a rigid cyclic intermediate that directs the nucleophilic attack. youtube.combham.ac.uk

Conjugate addition reactions to the α,β-unsaturated system are also subject to diastereoselective control. nih.gov When a nucleophile adds to the β-carbon (C4) of a chiral this compound derivative (where C2 is chiral), the existing stereocenter at C2 will influence the facial selectivity of the attack at C4, leading to one diastereomer in excess. The use of chiral Michael acceptors, where a chiral auxiliary is attached to the carboxylic acid, is a common strategy to achieve high diastereoselectivity in conjugate additions. nih.gov

| Reaction Type | Controlling Factor | Stereochemical Model/Principle | Reference |

| Nucleophilic addition to α-chiral carbonyl | Steric bulk of α-substituents | Felkin-Anh Model | bham.ac.uk |

| Nucleophilic addition to α-alkoxy carbonyl | Chelating α-substituent and metal | Cram Chelation Model | bham.ac.uk |

| Conjugate Addition | Chiral auxiliary on Michael acceptor | Steric shielding of one face | nih.gov |

| Allylation of α-alkoxy imines | Alkene geometry (E/Z) and Lewis acid | Substrate control | chemrxiv.org |

| This table illustrates various methods and guiding principles for achieving diastereoselectivity in transformations relevant to this compound and its analogs. |

Conformational Analysis and Stereoelectronic Effects

The reactivity and stability of this compound are profoundly influenced by its conformation and the interplay of stereoelectronic effects. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation about single bonds. For an α,β-unsaturated carboxylic acid, a key conformational aspect is the rotation around the C2-C3 single bond, which can lead to s-cis and s-trans conformers, where the double bond and carbonyl group are on the same or opposite sides of the single bond, respectively. The planarity of the conjugated system, which maximizes p-orbital overlap, is a dominant factor. nih.gov

Stereoelectronic effects are orbital interactions that dictate molecular geometry, conformation, and reactivity. wikipedia.org They are not merely a combination of steric and electronic effects but are specific, directional interactions between orbitals. wikipedia.orgethz.ch In this compound, the conjugated π-system formed by the C=C double bond and the C=O group creates a vinylogous system. wikipedia.org This electron delocalization makes the β-carbon (C4) electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. libretexts.org

The stability of different conformations is governed by a balance of stabilizing and destabilizing interactions. Stabilizing interactions include hyperconjugation (e.g., overlap of a C-H σ-bond with an adjacent π* orbital), while destabilizing interactions include steric repulsion and torsional strain. The precise orientation of the phenyl groups and the carboxylic acid function will be a result of minimizing these strains while maximizing stabilizing orbital overlaps.

Stereoelectronic effects are also critical in determining the trajectory of reacting species. For example, the approach of a nucleophile to the carbonyl carbon (the Bürgi-Dunitz angle) or to the β-carbon in a conjugate addition is dictated by the need for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the π-system's lowest unoccupied molecular orbital (LUMO). bham.ac.uk These orbital considerations explain why certain reaction pathways are favored over others, providing a deeper understanding of chemical selectivity beyond simple steric arguments. wikipedia.orgacs.org

Derivatization Strategies and Analogue Synthesis Based on the 2,4 Diphenylbut 3 Enoic Acid Scaffold

Synthesis of Substituted Aromatic and Aliphatic Analogs

The core structure of 2,4-diphenylbut-3-enoic acid can be readily modified by introducing substituents on its aromatic rings or by altering its aliphatic backbone. A general method for the synthesis of the parent compound, 4,4-diphenyl-3-butenoic acid, involves the palladium-catalyzed reaction of cinnamyl alcohol with formic acid and acetic anhydride (B1165640). chemicalbook.com This approach can be adapted to produce a variety of analogs.

Aromatic Substitution: Analogs with substituted phenyl groups can be synthesized by starting with appropriately substituted precursors. For instance, using substituted cinnamyl alcohols or aryl halides in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functional groups on either of the phenyl rings. Commercially available substituted diphenyl acetic acid derivatives, such as 2,2-bis(4-methoxyphenyl)acetic acid and bis(4-chlorophenyl)acetic acid, can also serve as precursors or reference compounds in these synthetic endeavors. innopeptichem.com

Aliphatic Substitution: The aliphatic chain of this compound can also be modified. For example, alkylation at the C2 position can be achieved by generating the corresponding enolate and reacting it with an alkyl halide. This introduces steric bulk and can influence the molecule's conformational preferences.

| Compound Name | Substitution Pattern | Synthetic Precursor Example |

|---|---|---|

| 2-(4-Methoxyphenyl)-4-phenylbut-3-enoic acid | Methoxy group on C2-phenyl ring | (4-Methoxyphenyl)acetic acid |

| 4-(4-Chlorophenyl)-2-phenylbut-3-enoic acid | Chloro group on C4-phenyl ring | 4-Chlorocinnamyl alcohol |

| 2,4-Bis(4-methylphenyl)but-3-enoic acid | Methyl groups on both phenyl rings | (4-Methylphenyl)acetic acid and 4-methylcinnamyl alcohol |

Introduction of Heterocyclic Moieties via Cyclization and Condensation

The this compound scaffold can be utilized to construct various heterocyclic systems through intramolecular cyclization or intermolecular condensation reactions. These reactions can lead to the formation of lactones, pyridazinones, and other heterocyclic structures, significantly expanding the chemical space accessible from this starting material.

Lactone Formation: Intramolecular cyclization of hydroxy-substituted derivatives of this compound can yield lactones. For instance, reduction of the carboxylic acid to a primary alcohol followed by hydroxylation of the double bond and subsequent acid-catalyzed cyclization can lead to the formation of a γ-butyrolactone ring.

Pyridazinone Synthesis: Condensation of this compound or its derivatives with hydrazine (B178648) can be employed to synthesize pyridazinone heterocycles. This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyridazinone ring system. Substituted hydrazines can be used to introduce further diversity into the final products. For example, the reaction of 3-aroyl-prop-2-enoic acids with hydrazine derivatives has been shown to produce various pyridazinone and other heterocyclic compounds. researchgate.net

Other Heterocycles: The versatile functionality of the this compound backbone allows for its use in the synthesis of a variety of other heterocyclic systems. For example, condensation reactions with dinucleophiles such as thiourea (B124793) can lead to the formation of pyrimidine-thiones. researchgate.net Additionally, derivatives of butenoic acids have been used to synthesize substituted pyrazoles and other heterocycles of potential pharmacological interest. nih.gov

Preparation of Functionalized Esters and Amides for Diverse Applications

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of esters and amides. These derivatives can exhibit altered physicochemical properties and may serve as key intermediates in the synthesis of more complex molecules.

Ester Synthesis: Esterification of this compound can be achieved through standard methods such as Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the desired ester. Palladium-catalyzed carbonylation of benzylic halides represents another advanced method for ester synthesis. organic-chemistry.org

Amide Synthesis: Amides of this compound can be prepared by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine. scribd.com More direct methods include the use of coupling agents that facilitate the condensation of the carboxylic acid and amine. nih.gov The resulting amides can have a range of applications, from serving as stable final products to acting as precursors for further chemical transformations.

| Derivative Type | Reagents and Conditions | Potential Applications |

|---|---|---|

| Methyl 2,4-diphenylbut-3-enoate | Methanol, H₂SO₄ (catalyst), reflux | Intermediate for further functionalization |

| N-Benzyl-2,4-diphenylbut-3-enamide | 1. SOCl₂, 2. Benzylamine | Study of structure-activity relationships |

| 2,4-Diphenylbut-3-enoyl morpholinide | 1. Oxalyl chloride, 2. Morpholine | Chemical probes |

Formation of Reduced and Oxidized Analogs

Modification of the oxidation state of the this compound scaffold provides another avenue for generating structural diversity. Both the double bond and the carboxylic acid functional group can be targeted for reduction or oxidation.

Reduced Analogs: Catalytic hydrogenation of this compound, typically using a palladium or platinum catalyst, leads to the saturation of the carbon-carbon double bond, yielding 2,4-diphenylbutanoic acid. The carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording 2,4-diphenylbutan-1-ol. A multi-enzyme cascade has been reported for the stereoselective reduction of related unsaturated ketones. polimi.it

Oxidized Analogs: The allylic position (C2) of the butenoic acid can be a site for oxidation. Furthermore, oxidative cleavage of the double bond can lead to the formation of smaller carboxylic acid or aldehyde fragments. While specific oxidation studies on this compound are not extensively documented, general methods for the oxidation of similar unsaturated systems can be applied.

Generation of Specific Stereoisomers for Structure-Reactivity Investigations

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The synthesis and separation of these individual stereoisomers are crucial for investigating their differential interactions with chiral environments, such as biological receptors or enzymes.

Asymmetric Synthesis: The enantioselective synthesis of this compound can be approached by using chiral catalysts or auxiliaries. For instance, asymmetric hydrogenation of a suitable precursor could establish the stereocenter at C2. While specific methods for this exact compound are not widely reported, general strategies for the asymmetric synthesis of related chiral acids, such as the use of lipase-mediated resolution, have been developed. mdpi.com

Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization. Another powerful technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentially retain the two enantiomers, allowing for their separation and isolation.

Advanced Characterization and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of 2,4-diphenylbut-3-enoic acid. Both ¹H and ¹³C NMR provide critical data for assigning the connectivity of atoms and distinguishing between potential isomers.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons reveal their electronic environment and spatial relationships. For instance, the vinyl protons on the butenoic acid chain exhibit characteristic shifts and couplings that help establish the E or Z configuration of the double bond. The protons of the two phenyl groups will appear in the aromatic region of thespectrum, and their specific patterns can provide information about the substitution on the rings.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state. The chemical shifts of the carboxyl carbon, the olefinic carbons, and the carbons of the phenyl rings are all diagnostic.

While specific spectral data for the parent this compound is not extensively published, detailed NMR data for closely related derivatives, such as (R,E)-3-methyl-2-(methylamino)-2,4-diphenylbut-3-enoic acid, offer valuable insights into the expected spectral features. For this derivative, the following data has been reported:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (126 MHz, MeOD) |

| δ 7.84-7.71 (m, 4H, ArH) | δ 171.9 (C=O) |

| δ 7.46-7.34 (m, 6H, ArH) | δ 137.2 (Ar) |

| δ 135.7 (Ar) | |

| δ 130.3 (Ar) | |

| δ 130.1 (Ar) | |

| δ 129.5 (Ar) | |

| δ 129.0 (Ar) | |

| δ 70.7 (C-C=C) | |

| δ 27.0 (NMe) | |

| δ 18.4 (C=CMe) | |

| δ 14.48 (Me) |

This data is for the derivative (R,E)-3-methyl-2-(methylamino)-2,4-diphenylbut-3-enoic acid and serves as an illustrative example. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within a few parts per million), HRMS allows for the unambiguous assignment of the elemental composition.

This technique can readily distinguish between compounds with the same nominal mass but different elemental formulas. For a derivative like (R,E)-3-methyl-2-(methylamino)-2,4-diphenylbut-3-enoic acid, HRMS data confirms the expected molecular formula.

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Molecular Formula |

| (S,E)-2,3-dimethyl-2-(methylamino)-4-phenylbut-3-enoic acid | 220.1259 | 220.1295 | C₁₃H₁₇NO₂ |

This data is for a related derivative and illustrates the accuracy of HRMS in molecular formula determination. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For chiral molecules like derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a single crystal. This powerful technique provides a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of each atom.

In the case of (E)-2-(4-methoxybenzamido)-2,4-diphenylbut-3-enoic acid, a derivative of the target compound, single-crystal X-ray analysis provided definitive proof of its structure and stereochemistry. The crystallographic data includes the crystal system, space group, and unit cell dimensions.

| Parameter | Value for a Derivative |

| Empirical formula | C₂₄H₂₁NO₄ |

| Formula weight | 399.42 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.323(3) Å, α = 90°b = 17.585(6) Å, β = 107.59(3)°c = 11.838(4) Å, γ = 90° |

| Volume | 2050.4(11) ų |

| Z | 4 |

This data is for the derivative (E)-2-(4-methoxybenzamido)-2,4-diphenylbut-3-enoic acid.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental to the isolation and purification of this compound from reaction mixtures and for the assessment of its purity.

Column Chromatography: This is a standard method for the preparative purification of this compound and its derivatives. A stationary phase, typically silica (B1680970) gel, is used to separate the components of a mixture based on their differential adsorption. The choice of eluent (mobile phase), often a mixture of solvents like petroleum ether and ethyl acetate, is optimized to achieve effective separation. For instance, a related compound, (R,E)-3-methyl-2-(methylamino)-2,4-diphenylbut-3-enoic acid, was purified by flash chromatography on silica gel. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of a reaction and to determine the purity of the fractions collected from column chromatography. By comparing the retention factor (Rf) of the sample to that of a known standard, a preliminary assessment of identity and purity can be made.

High-Performance Liquid Chromatography (HPLC): For a more rigorous assessment of purity, HPLC is the method of choice. It offers higher resolution and sensitivity than TLC and can be used to quantify the amount of any impurities present. Chiral HPLC, using a chiral stationary phase, can be employed to separate and quantify the enantiomers of chiral derivatives of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of organic molecules like 2,4-diphenylbut-3-enoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine key electronic properties.

These calculations would typically yield data on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Electron Density Distribution: Mapping the electron density surface helps to identify electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical data table for such calculations on this compound might look like this:

| Parameter | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -X.XX eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -Y.YY eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Z.ZZ eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | A.AA | Measure of the ability to attract electrons |

| Chemical Hardness (η) | B.BB | Resistance to change in electron distribution |

| Chemical Softness (S) | C.CC | Reciprocal of chemical hardness |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.

Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry can be used to model reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a given reaction. This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate.

Key aspects of this analysis would include:

Transition State Geometry: Determining the three-dimensional arrangement of atoms at the transition state.

Activation Energy: Calculating the energy barrier that must be overcome for the reaction to proceed.

Vibrational Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Landscape Mapping and Intermolecular Interactions

The flexibility of the butyl chain in this compound allows for multiple conformations. Computational methods can be used to explore the conformational landscape and identify the most stable conformers. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The study of intermolecular interactions is crucial for understanding the behavior of the molecule in the solid state and in solution. These interactions can include hydrogen bonding and van der Waals forces. Computational studies can quantify the strength of these interactions and predict how molecules will pack in a crystal lattice.

Investigation of Non-Covalent Interactions (e.g., C-H...π hydrogen bonding)

Non-covalent interactions, such as C-H...π hydrogen bonds, can play a significant role in determining the three-dimensional structure and properties of molecules containing phenyl rings. rsc.org In this compound, the presence of two phenyl groups provides opportunities for intramolecular and intermolecular C-H...π interactions. These interactions occur when a C-H bond acts as a weak acid and interacts with the electron-rich π system of a phenyl ring. rsc.org

Potential Applications in Materials Science and Non Biological Chemical Processes

Precursors for Advanced Polymer and Material Synthesis

The presence of a polymerizable vinyl group and a functional carboxylic acid group makes 2,4-diphenylbut-3-enoic acid a potential monomer for the synthesis of functional polymers. While direct polymerization studies of this compound are not extensively documented, the polymerization of structurally related phenyl-substituted butadienes provides insight into its potential. For instance, the copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadienes, such as (E)-1-phenyl-1,3-butadiene, has been shown to yield copolymers with controlled molecular weights and microstructures. nih.gov The incorporation of the phenyl rings from monomers like this compound into a polymer backbone could significantly influence the material's properties, such as increasing the glass transition temperature (Tg) due to the rigidity of the phenyl groups. nih.gov

The carboxylic acid moiety offers a handle for post-polymerization modification, allowing for the introduction of other functional groups or for creating cross-linked materials. Furthermore, this acid group could be used to prepare polyesters or polyamides through condensation polymerization with appropriate diols or diamines, respectively. The resulting polymers would possess phenyl groups pendant to the main chain, which could enhance thermal stability and influence the material's optical and mechanical properties.

Utilization as Ligands or Reagents in Catalytic Systems

The carboxylic acid group in this compound can act as a coordinating site for metal ions, suggesting its potential use as a ligand in transition metal catalysis. Carboxylate ligands are common in coordination chemistry and have been employed in a variety of catalytic transformations. While specific applications of this compound as a ligand are not widely reported, the principles of ligand design suggest its utility. The steric bulk provided by the two phenyl groups could influence the coordination environment around a metal center, potentially leading to selectivity in catalytic reactions.

Multifunctional ligands are of growing interest in catalysis as they can enhance catalytic activity and provide new reaction pathways. rsc.org The combination of a carboxylate group and a conjugated π-system in this compound could allow for cooperative effects in a catalytic cycle. For instance, the phenyl groups could engage in π-stacking interactions with substrates or other parts of a catalyst complex, influencing the stereochemical outcome of a reaction. Furthermore, the double bond could potentially coordinate to a metal center, creating a bidentate or even a tridentate ligand depending on the coordination mode. The development of new catalytic systems often relies on the synthesis and testing of novel ligands, and this compound represents a candidate for exploration in areas such as C-H functionalization and cross-coupling reactions. nih.govdomainex.co.uk

Advanced Chemical Intermediates in Complex Multi-Step Organic Syntheses

The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites—the carboxylic acid, the double bond, and the aromatic rings—allows for a variety of chemical transformations.

The carboxylic acid group can be converted to other functional groups such as esters, amides, acid chlorides, and alcohols, providing a gateway to a wide range of organic compounds. youtube.com For example, the synthesis of 4,4-diphenyl-3-buten-2-one (B14743164) can be achieved from the related ethyl acetoacetate (B1235776) through a multi-step process involving a Grignard reaction, demonstrating the utility of a similar carbon skeleton in building complex structures. aroonchande.com

The conjugated double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. It can also participate in cycloaddition reactions, which are powerful tools for the construction of cyclic systems. For instance, the Diels-Alder reaction, a type of [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. nih.govyoutube.com While direct examples with this compound are not prevalent in the literature, its structural similarity to other conjugated systems suggests its potential as a diene or dienophile in such reactions.

Furthermore, the molecule can serve as a precursor for the synthesis of heterocyclic compounds. For example, related β-aroylacrylic acids are used to synthesize a variety of heterocycles with potential biological activity. researchgate.net The reaction of the double bond and the carboxylic acid group with bifunctional reagents can lead to the formation of pyrazolines, pyridazinones, and other heterocyclic systems. The synthesis of various heterocycles from organic azides often involves cycloaddition or other reactions with unsaturated systems, highlighting another potential application of this compound as a building block. mdpi.com

A summary of potential transformations of this compound is presented in the table below:

| Reactive Site | Potential Transformation | Product Class |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Double Bond | Hydrogenation, Halogenation, Cycloaddition | Saturated acids, Halo-acids, Cyclic compounds |

| Entire Molecule | Cyclization with bifunctional reagents | Heterocyclic compounds |

Fundamental Studies in Organic Photochemistry and Crystal Engineering

The conjugated system of this compound, which is analogous to that of cinnamic acid, suggests that it could be a subject of interest in organic photochemistry. Cinnamic acid and its derivatives are well-known to undergo [2+2] photodimerization in the solid state to form cyclobutane (B1203170) derivatives, specifically truxillic and truxinic acids. acs.orgtaylorfrancis.comnih.gov This reaction is highly dependent on the packing of the molecules in the crystal lattice, a concept central to crystal engineering. rsc.org The topochemical principles outlined by Schmidt require the reactive double bonds to be parallel and within a certain distance (less than 4.2 Å) for the reaction to occur. acs.org

The presence of two bulky phenyl groups in this compound would significantly influence its crystal packing. The study of its solid-state structure could reveal how these substituents affect the alignment of the molecules and, consequently, their photochemical reactivity. Crystal engineering aims to control the solid-state arrangement of molecules to achieve desired properties or to direct solid-state reactions. usherbrooke.ca The interplay of hydrogen bonding from the carboxylic acid dimers and π-π stacking from the phenyl rings would likely lead to complex and interesting supramolecular assemblies. acs.org

The photochemistry of this compound could also be explored in solution, where E/Z isomerization is a common process for cinnamic acid derivatives. rsc.org The study of such photochemical transformations provides fundamental insights into reaction mechanisms and excited state behavior.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2,4-Diphenylbut-3-enoic acid will likely be guided by the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents, stoichiometric waste, and energy-intensive conditions. Research in this area is expected to focus on atom economy, the use of renewable feedstocks, and the development of catalytic processes that operate under mild conditions.

Promising green strategies for unsaturated carboxylic acids include:

Catalytic Oxidation: Utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen in conjunction with novel catalysts to transform corresponding aldehydes or alcohols into the desired carboxylic acid. mdpi.comresearchgate.net

Carbon Dioxide (CO₂) Utilization: Investigating catalytic routes that employ CO₂ as a C1 feedstock for carboxylation reactions of appropriate precursors. rsc.org This approach is highly attractive as it converts a greenhouse gas into a value-added chemical.

Biocatalysis: Employing enzymes or whole-cell systems to perform stereoselective syntheses under aqueous conditions at ambient temperature and pressure, minimizing waste and energy consumption.

Solvent Minimization: The use of alternative and safer solvent systems, such as water, supercritical fluids, or deep eutectic solvents, to replace conventional volatile organic compounds (VOCs). thepharmajournal.com

A comparative table illustrates the potential shift in synthetic paradigms:

| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Prospective) |

| Reagents | Stoichiometric strong bases (e.g., LDA), organometallic reagents, harsh oxidizing/reducing agents. | Catalytic amounts of transition metals or enzymes, H₂O₂, CO₂. |

| Solvents | Anhydrous volatile organic compounds (e.g., THF, Toluene). | Water, ethanol, supercritical CO₂, or solvent-free conditions. |

| Energy Input | High temperatures for reflux or cryogenic temperatures for lithiation. | Lower temperatures, microwave irradiation, or mechanochemistry. mdpi.com |

| Byproducts | Significant stoichiometric inorganic salt waste. | Minimal byproducts (e.g., water), with potential for catalyst recycling. |

| Atom Economy | Often low due to the use of protecting groups and stoichiometric reagents. | High, with most atoms from reactants incorporated into the final product. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric environment of this compound, created by the interplay of its carboxylic acid, alkene, and dual phenyl functionalities, suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging this structure to achieve novel chemical transformations.

Key areas for exploration include:

Asymmetric Catalysis: Developing enantioselective methods for reactions at the double bond, such as asymmetric hydrogenation or dihydroxylation, to produce chiral derivatives of high value.

Cycloaddition Reactions: Investigating the participation of the electron-deficient alkene in [4+2] (Diels-Alder) or [2+2] cycloadditions to rapidly construct complex polycyclic systems.

Decarboxylative Couplings: Utilizing the carboxylic acid group as a traceless activation handle in transition-metal-catalyzed decarboxylative cross-coupling reactions to form new C-C or C-heteroatom bonds at the C2 position. beilstein-journals.org

Umpolung Reactivity: Exploring strategies that invert the normal polarity of the functional groups, potentially enabling nucleophilic attack at the typically electrophilic β-carbon of the unsaturated system. researchgate.net

These explorations could lead to the discovery of unprecedented transformations, providing rapid access to novel molecular scaffolds from the this compound core.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of efficient synthetic routes and novel applications for this compound and its derivatives can be dramatically accelerated by modern automation technologies. nih.gov Integrating its chemistry with high-throughput screening (HTS) and automated synthesis platforms represents a significant emerging trend.

This integration can be manifested in several ways:

Reaction Optimization: Automated platforms can perform hundreds or thousands of experiments in parallel, rapidly screening vast arrays of catalysts, ligands, solvents, and temperature conditions to identify optimal protocols for the synthesis of the target molecule. numberanalytics.comnumberanalytics.comrsc.org This reduces development time from months to days.

Library Synthesis: Once a robust synthesis is established, automated synthesizers can generate large libraries of this compound derivatives with diverse functional groups. merckmillipore.com These libraries are crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. rsc.org

Catalyst Discovery: HTS can be employed to screen for new catalysts that promote novel transformations of the this compound scaffold. acs.org

The workflow would involve automated liquid handlers preparing reaction arrays in microplates, followed by robotic transport to reaction stations and, finally, high-throughput analysis by techniques like mass spectrometry or HPLC. kit.edu

Advanced Mechanistic Investigations Through In-Situ Spectroscopy and Real-Time Monitoring

A deep understanding of reaction mechanisms is paramount for rational optimization and control. Future studies on the synthesis and reactivity of this compound will increasingly rely on advanced in-situ spectroscopic techniques to monitor reactions in real-time. mt.com This approach allows for the direct observation of reactive intermediates, catalyst resting states, and product formation as they occur, providing insights that are impossible to obtain from traditional offline analysis of quenched samples. spectroscopyonline.com

Key technologies and their potential applications include:

In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and key intermediates by monitoring their characteristic absorption bands. rsc.orgrsc.org They are particularly powerful for studying the kinetics of catalytic cycles.

In-Situ NMR Spectroscopy: By placing a reaction vessel directly within an NMR spectrometer, researchers can obtain detailed structural information about all species present in the solution, enabling the unambiguous identification of transient intermediates. rsc.org

Surface-Enhanced Raman Scattering (SERS): For heterogeneous catalytic reactions, SERS can provide mechanistic information at the catalyst surface, as demonstrated in studies of palladium-catalyzed cross-couplings. nih.gov

Data from these techniques can be used to build precise kinetic models, validate computational (DFT) predictions, and ultimately guide the design of more efficient and selective chemical processes. oxinst.com

Design and Synthesis of Derivatives for Specific Chemical Functions

The core structure of this compound serves as a versatile scaffold for the design and synthesis of derivatives tailored for specific functions across various scientific disciplines. Future research will focus on strategic modifications of the molecule to imbue it with desired properties.

The table below outlines potential derivative classes and their target functions, drawing inspiration from related butenoic and cinnamic acid structures. rsc.orgresearchgate.net

| Derivative Class | Modification Site(s) | Potential Chemical Function / Application |

| Esters | Carboxylic Acid | Pro-drugs, fragrance components, monomers for polymerization. |

| Amides | Carboxylic Acid | Bioactive molecules (e.g., anti-inflammatory agents), building blocks for peptides. researchgate.net |

| Butenolides | Carboxylic Acid / Alkene | Synthesis of bioactive natural product analogues. nih.govorganic-chemistry.org |

| Substituted Aromatics | Phenyl Rings | Tuning electronic properties for applications in materials science (e.g., organic electronics), modulating biological activity. |

| Halogenated Derivatives | Phenyl Rings / Alkene | Intermediates for further cross-coupling reactions, probes for mechanistic studies. |

| Chiral Alcohols/Amines | Alkene | Building blocks for asymmetric synthesis, chiral ligands. |

By systematically exploring these derivatization pathways, researchers can unlock the potential of the this compound framework to create a new generation of functional molecules.

Q & A

Q. What are the established synthetic routes for preparing 2,4-diphenylbut-3-enoic acid, and how can reaction yields be optimized?